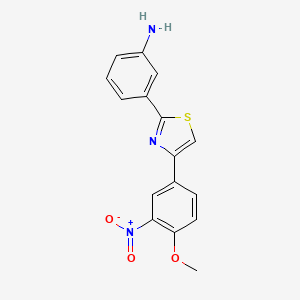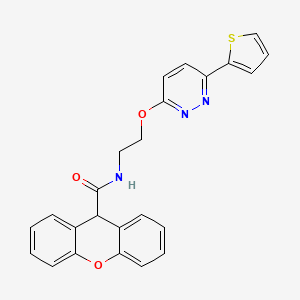
N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)-9H-xanthene-9-carboxamide is a complex organic compound that features a combination of thiophene, pyridazine, and xanthene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiophene and pyridazine intermediates, followed by their coupling with xanthene derivatives. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Industrial synthesis may also incorporate advanced techniques like microwave-assisted synthesis or flow chemistry to enhance efficiency and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)-9H-xanthene-9-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the pyridazine ring may produce dihydropyridazine derivatives.
Scientific Research Applications
N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)-9H-xanthene-9-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The thiophene and pyridazine moieties can interact with enzymes and receptors, modulating their activity. The xanthene core may contribute to the compound’s fluorescent properties, making it useful in imaging and diagnostic applications.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds containing the thiophene ring, such as thiophene sulfoxide and thiophene sulfone.
Pyridazine derivatives: Compounds like dihydropyridazine and pyridazine-3-carboxamide.
Xanthene derivatives: Compounds such as fluorescein and rhodamine.
Uniqueness
N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)-9H-xanthene-9-carboxamide is unique due to its combination of three distinct moieties, each contributing to its overall properties and potential applications. The presence of thiophene, pyridazine, and xanthene rings in a single molecule allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various fields of research.
Properties
IUPAC Name |
N-[2-(6-thiophen-2-ylpyridazin-3-yl)oxyethyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O3S/c28-24(23-16-6-1-3-8-19(16)30-20-9-4-2-7-17(20)23)25-13-14-29-22-12-11-18(26-27-22)21-10-5-15-31-21/h1-12,15,23H,13-14H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYXTESJJBYMNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCOC4=NN=C(C=C4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
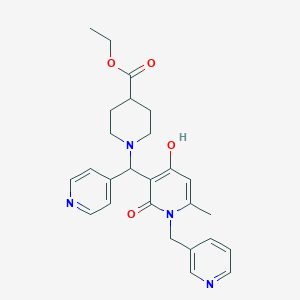
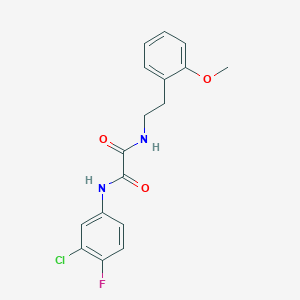
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2681410.png)
![2,2-Difluorobicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B2681411.png)
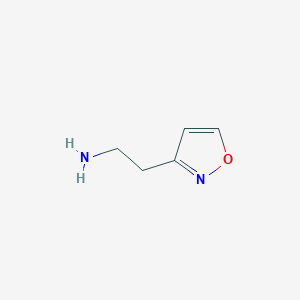
![3,4,5-triethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2681413.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2681416.png)
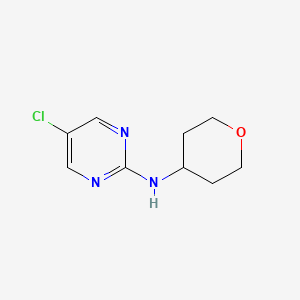
![Bicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B2681419.png)
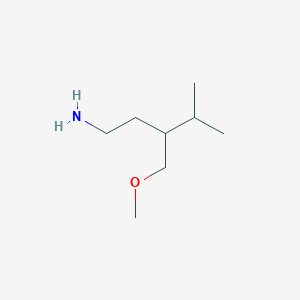
![2-Chloro-5-{[(4-chloro-1-naphthyl)oxy]methyl}-1,3-thiazole](/img/structure/B2681424.png)
![N-[(6-cyclopropylpyrimidin-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2681425.png)
